4-Bromo-2-(2-methylpropoxy)benzonitrile
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Overview
Description
4-Bromo-2-(2-methylpropoxy)benzonitrile is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-methylpropoxy group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylpropoxy)benzonitrile typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control temperature and reaction conditions.
Purification: Employing techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methylpropoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Oxidized or Reduced Compounds: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-2-(2-methylpropoxy)benzonitrile is used in several scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural properties.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methylpropoxy)benzonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of the 2-methylpropoxy group.
4-Bromo-2-chlorobenzonitrile: Contains a chlorine atom at the 2-position instead of the 2-methylpropoxy group.
Uniqueness
4-Bromo-2-(2-methylpropoxy)benzonitrile is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBIJUYWTFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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